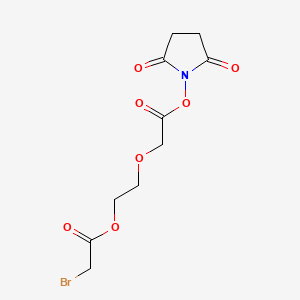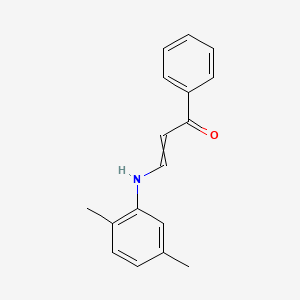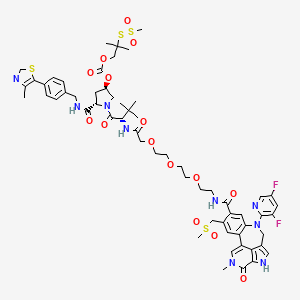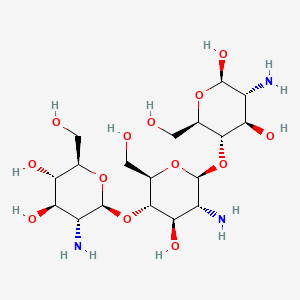
THP-PEG13-Boc
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of THP-PEG13-Boc involves multiple steps, starting with the preparation of the PEG chain, followed by the introduction of the tetrahydropyran (THP) and tert-butyl (Boc) protecting groups. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product. The exact synthetic route and conditions can vary depending on the specific requirements and scale of the synthesis .
Industrial Production Methods
Industrial production of this compound is usually carried out through custom synthesis due to its specialized application in research. The process involves stringent quality control measures to ensure high purity and consistency of the product. The production scale can vary, but it often requires advanced equipment and expertise in organic synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
THP-PEG13-Boc can undergo various chemical reactions, including:
Oxidation: The PEG chain can be oxidized under specific conditions to introduce functional groups.
Reduction: Reduction reactions can be used to modify the THP or Boc groups.
Substitution: The compound can undergo substitution reactions to replace specific functional groups with others.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and various catalysts (e.g., palladium on carbon). The reaction conditions typically involve controlled temperatures, pressures, and pH levels to achieve the desired transformations .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions can introduce hydroxyl or carbonyl groups, while substitution reactions can yield a wide range of derivatives with different functional groups .
Applications De Recherche Scientifique
THP-PEG13-Boc has a wide range of applications in scientific research, including:
Chemistry: Used as a linker in the synthesis of PROTACs, which are valuable tools for studying protein degradation and function.
Biology: Employed in the development of targeted therapies for various diseases by selectively degrading disease-causing proteins.
Medicine: Utilized in drug discovery and development to create novel therapeutic agents with improved efficacy and specificity.
Industry: Applied in the production of specialized chemicals and materials with unique properties
Mécanisme D'action
The mechanism of action of THP-PEG13-Boc involves its role as a linker in PROTACs. PROTACs function by binding to both the target protein and an E3 ubiquitin ligase, bringing them into close proximity. This interaction leads to the ubiquitination of the target protein, marking it for degradation by the proteasome. The PEG chain in this compound provides flexibility and solubility, while the THP and Boc groups protect the reactive sites during synthesis .
Comparaison Avec Des Composés Similaires
Similar Compounds
THP-PEG4-Boc: A shorter PEG chain variant with similar protective groups.
THP-PEG8-Boc: An intermediate PEG chain length variant.
THP-PEG24-Boc: A longer PEG chain variant with similar protective groups.
Uniqueness
THP-PEG13-Boc is unique due to its specific PEG chain length, which provides an optimal balance between flexibility and solubility. This makes it particularly suitable for the synthesis of PROTACs with specific requirements for linker length and properties .
Propriétés
Formule moléculaire |
C36H70O16 |
|---|---|
Poids moléculaire |
758.9 g/mol |
Nom IUPAC |
tert-butyl 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(oxan-2-yloxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |
InChI |
InChI=1S/C36H70O16/c1-36(2,3)52-34(37)7-9-38-10-11-39-12-13-40-14-15-41-16-17-42-18-19-43-20-21-44-22-23-45-24-25-46-26-27-47-28-29-48-30-31-49-32-33-51-35-6-4-5-8-50-35/h35H,4-33H2,1-3H3 |
Clé InChI |
ZPXCFMGYLZDPCZ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOC1CCCCO1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[[(3R)-1-benzylpyrrolidin-3-yl]-methylamino]-2-fluoro-5-methyl-N-(1,3-thiazol-4-yl)benzenesulfonamide](/img/structure/B11932416.png)

![nonyl 8-[(6-heptadecan-9-yloxy-6-oxohexyl)-(3-hydroxypropyl)amino]octanoate](/img/structure/B11932442.png)
![8-[(2S)-1-[[6-(4,6-dideuterio-2-methylpyrimidin-5-yl)pyrimidin-4-yl]amino]propan-2-yl]quinoline-4-carboxamide](/img/structure/B11932445.png)


![3-Benzyl-9-methyl-2-((1-methyl-1H-pyrazol-4-yl)ethynyl)-4H,6H-thieno[2,3-e][1,2,4]triazolo[3,4-c][1,4]oxazepine](/img/structure/B11932461.png)
![3-[[6-(N-methylanilino)-1,2,3,4-tetrahydronaphthalen-1-yl]methylamino]pyridine-4-carboxylic acid](/img/structure/B11932464.png)
![[(2S,3R,4R,5S)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl (E)-octadec-9-enoate](/img/structure/B11932465.png)
![N-[(3S,5S)-1-(1,3-Benzodioxol-5-ylmethyl)-5-(1-piperazinylcarbonyl)-3-pyrrolidinyl]-N-[(3-methoxyphenyl)methyl]-3,3-dimethylbutanamide](/img/structure/B11932469.png)


![2-(3-(2-Morpholinoethoxy)phenyl)-N-(thiazol-2-yl)-1H-benzo[d]imidazole-7-carboxamide](/img/structure/B11932477.png)

